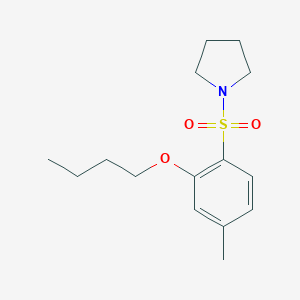

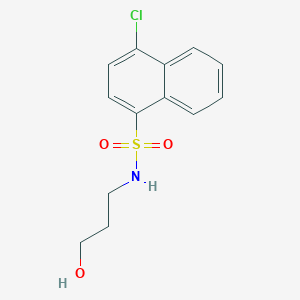

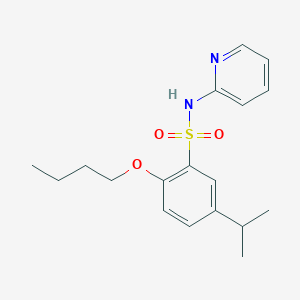

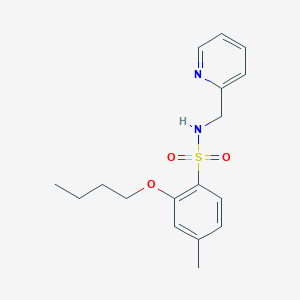

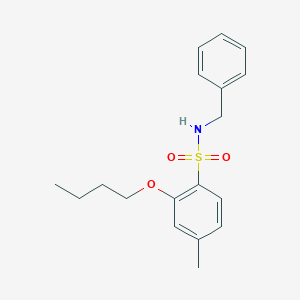

N-isobutyl-4-methoxy-1-naphthalenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-isobutyl-4-methoxy-1-naphthalenesulfonamide, also known as ibutamoren, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a non-peptide compound that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1), which are important for growth and metabolism. In recent years, ibutamoren has gained attention for its potential applications in scientific research.

Mécanisme D'action

Ibutamoren binds to the GHSR, which is expressed in various tissues, including the pituitary gland, hypothalamus, and gastrointestinal tract. Activation of the GHSR by N-isobutyl-4-methoxy-1-naphthalenesulfonamide stimulates the release of GH and IGF-1, which have anabolic and metabolic effects. Ibutamoren also has other actions, such as increasing appetite and promoting bone growth.

Biochemical and Physiological Effects:

Ibutamoren has been shown to have several biochemical and physiological effects. In addition to increasing GH and IGF-1 levels, N-isobutyl-4-methoxy-1-naphthalenesulfonamide has been shown to increase bone density, muscle mass, and fat-free mass. It has also been shown to improve insulin sensitivity and lipid profiles. Other potential effects of N-isobutyl-4-methoxy-1-naphthalenesulfonamide include increased wound healing and immune function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-isobutyl-4-methoxy-1-naphthalenesulfonamide for lab experiments is its selectivity for the GHSR, which allows for specific activation of the GH/IGF-1 axis. Another advantage is its non-peptide structure, which allows for easier synthesis and storage than peptide-based compounds. However, N-isobutyl-4-methoxy-1-naphthalenesulfonamide can have variable effects depending on the dose and duration of treatment, and it may have off-target effects on other receptors. Careful dosing and monitoring are necessary to ensure accurate results.

Orientations Futures

There are several potential future directions for research on N-isobutyl-4-methoxy-1-naphthalenesulfonamide. One area of interest is its potential as a treatment for age-related muscle loss and frailty. Another area of interest is its potential as a treatment for cancer cachexia, a condition characterized by muscle wasting and weight loss in cancer patients. Additionally, N-isobutyl-4-methoxy-1-naphthalenesulfonamide may have applications in the treatment of osteoporosis, metabolic disorders, and cognitive decline. Further research is needed to fully understand the potential benefits and risks of N-isobutyl-4-methoxy-1-naphthalenesulfonamide in these contexts.

Méthodes De Synthèse

Ibutamoren can be synthesized through a multistep process involving the reaction of naphthalene with isobutylamine, followed by sulfonation and methoxylation. The purity of the final product can be improved through recrystallization and chromatography.

Applications De Recherche Scientifique

Ibutamoren has been studied for its potential applications in various scientific fields, including endocrinology, oncology, and neuroscience. In endocrinology, N-isobutyl-4-methoxy-1-naphthalenesulfonamide has been shown to increase GH and IGF-1 levels in both healthy and elderly individuals. In oncology, N-isobutyl-4-methoxy-1-naphthalenesulfonamide has been investigated for its potential to stimulate appetite and muscle mass in cancer patients. In neuroscience, N-isobutyl-4-methoxy-1-naphthalenesulfonamide has been studied for its effects on cognitive function and memory.

Propriétés

Nom du produit |

N-isobutyl-4-methoxy-1-naphthalenesulfonamide |

|---|---|

Formule moléculaire |

C15H19NO3S |

Poids moléculaire |

293.4 g/mol |

Nom IUPAC |

4-methoxy-N-(2-methylpropyl)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C15H19NO3S/c1-11(2)10-16-20(17,18)15-9-8-14(19-3)12-6-4-5-7-13(12)15/h4-9,11,16H,10H2,1-3H3 |

Clé InChI |

IVWXRFQFSFORQQ-UHFFFAOYSA-N |

SMILES |

CC(C)CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |

SMILES canonique |

CC(C)CNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)